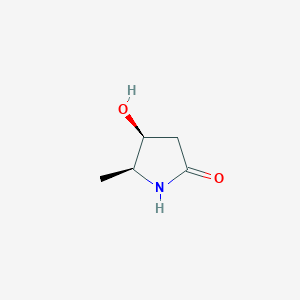
2-(1,4-Dioxan-2-yl)ethanol
Overview
Description
“2-(1,4-Dioxan-2-yl)ethanol” is a chemical compound with the molecular formula C6H12O3 . It has a molecular weight of 132.16 . The compound is in liquid form at room temperature .
Molecular Structure Analysis
The InChI code for “2-(1,4-Dioxan-2-yl)ethanol” is 1S/C6H12O3/c7-2-1-6-5-8-3-4-9-6/h6-7H,1-5H2 . This indicates the compound’s molecular structure and how the atoms are connected.Physical And Chemical Properties Analysis
“2-(1,4-Dioxan-2-yl)ethanol” is a liquid at room temperature . Other physical and chemical properties such as boiling point, melting point, and density are not specified in the search results.Scientific Research Applications
Solvent Applications in Lignin Depolymerization
A mixture solvent of ethanol/1,4-dioxane/formic acid has been found effective in depolymerizing industrial lignin to produce high-value phenolic monomers. In this process, 1,4-dioxane acts as a solvent for lignin, demonstrating its utility in industrial biomass conversion processes (Wu et al., 2019).
Applications in Organic Synthesis
2-(1,3-dioxolan-4-yl)ethanol and 1,3-dioxan-4-ylmethanol, related to 2-(1,4-Dioxan-2-yl)ethanol, are produced by reacting 1,2,4-butanetriol with paraformaldehyde. These compounds undergo various reactions including O-alkylation and O-acylation, demonstrating their versatility in organic synthesis (Raskil’dina et al., 2018).
Chemical Shift Studies in Binary Mixtures
The study of binary mixtures formed by 1,4-dioxan and alcohols, including ethanol, has provided insights into the hydrogen bonding structures of these mixtures. Understanding these interactions is crucial for applications in solution chemistry and materials science (Mirti, 1988).
Surface Tension and Density Analysis
Investigations into the surface tensions and densities of mixtures involving 1,3-dioxolane and alcohols like ethanol have been conducted. Such studies are significant for applications in colloid and interface science, impacting areas like material synthesis and formulation design (Calvo et al., 2004).
properties
IUPAC Name |
2-(1,4-dioxan-2-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c7-2-1-6-5-8-3-4-9-6/h6-7H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJPWDSKPZLJAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,4-Dioxan-2-yl)ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}pyrrolidine](/img/structure/B3104960.png)




![1-[4-(Trifluoromethoxy)phenyl]cyclobutanecarbonitrile](/img/structure/B3104980.png)


![2-[(Z)-2-(phenylmethylidene)hydrazin-1-yl]-1,3-benzoxazole](/img/structure/B3105021.png)



![Ethyl 2-{2-[(2,6-dichlorophenyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B3105047.png)
